molecular formula C10H15NO3S B246108 N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B246108
M. Wt: 229.3 g/mol
InChI Key: HSAUKTXYDSUNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide, also known as HEDS, is a sulfonamide derivative that has been widely used in scientific research for its unique properties and applications. HEDS is a white crystalline powder that is soluble in water and organic solvents. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for research in various fields.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting these enzymes, N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide can affect a variety of physiological processes, including acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of ion channels, including voltage-gated potassium channels, calcium channels, and chloride channels. N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide has also been found to inhibit the activity of carbonic anhydrase enzymes, leading to changes in acid-base balance and respiration. In addition, N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for treating various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its ability to act as a pH-sensitive fluorescent probe, allowing researchers to monitor intracellular pH changes in real-time. N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide is its potential toxicity, particularly at high concentrations. Researchers must be careful to use appropriate safety precautions when working with N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide.

Future Directions

There are many potential future directions for research involving N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide. One area of interest is the development of N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide-based sensors for detecting metal ions in environmental and biological samples. Another area of interest is the use of N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide as a potential therapeutic agent for treating various diseases, including cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide and its effects on ion channels and carbonic anhydrase enzymes.

Synthesis Methods

N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with ethanolamine. The reaction is typically carried out under reflux conditions in the presence of a base catalyst such as triethylamine. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a pH-sensitive fluorescent probe for monitoring intracellular pH changes, as a modulator of ion channels, and as a potential therapeutic agent for treating various diseases. N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide has also been used as a ligand for metal ion coordination, making it useful in the development of metal-based catalysts and sensors.

properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.3 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-8-3-4-9(2)10(7-8)15(13,14)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3

InChI Key

HSAUKTXYDSUNHZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCO

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCO

Origin of Product

United States

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